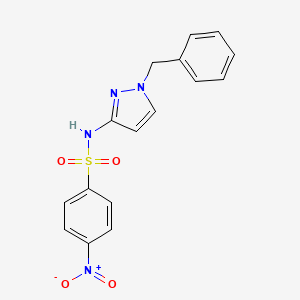![molecular formula C16H15ClN4O2S B4279280 N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4279280.png)
N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide
Overview
Description
N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of triazole-containing sulfonamides. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzyme activity through binding to the active site of the enzyme. This compound has been shown to have a high affinity for the active site of carbonic anhydrase, which plays a key role in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial and fungal species, including Escherichia coli and Candida albicans. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of a variety of enzymes. This makes it a useful tool for studying the role of enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide. One potential area of research is the development of new antibiotics based on this compound. Additionally, further studies could be conducted to investigate the potential anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Finally, research could be conducted to explore the potential use of this compound in the development of new drugs for the treatment of cancer and other diseases.
Scientific Research Applications
N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide has been widely used in scientific research due to its potential applications in the field of biochemistry and pharmacology. This compound has been shown to have inhibitory effects on a variety of enzymes, including carbonic anhydrase, tyrosinase, and cholinesterase. Additionally, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-12-5-7-15(8-6-12)24(22,23)20-16-18-11-21(19-16)10-13-3-2-4-14(17)9-13/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXXUIWDAGVSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4279200.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4279211.png)
![1-(2,6-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4279217.png)
![2-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4279236.png)
![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-methyl-2-thiophenecarboxamide](/img/structure/B4279240.png)
![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B4279253.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4279288.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4279289.png)

![2,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4279300.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B4279307.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4279312.png)
![4-sec-butyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4279318.png)